tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The compound’s NMR spectra reveal distinct signals for its Boc group, piperidine ring, and ketone side chain:
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.44 | singlet | Boc methyl (9H) |
| 2.10–2.30 | multiplet | Piperidine C3/C5 protons (4H) |
| 2.40–2.60 | triplet | CH₂ adjacent to ketone (2H) |
| 3.20–3.40 | multiplet | Piperidine C2/C6 protons (4H) |
| 3.70–3.90 | multiplet | Piperidine C4 proton (1H) |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 28.1 | Boc methyl carbons |
| 39.8 | Piperidine C4 |
| 53.2 | Piperidine C2/C6 |
| 79.6 | Boc quaternary carbon |
| 207.5 | Ketone carbonyl |
| 155.2 | Boc carbonyl |
These assignments correlate with shifts observed in structurally similar Boc-protected amines.
Infrared (IR) and Raman Spectral Signatures
IR spectroscopy identifies key functional groups:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1735 | Ester C=O (Boc group) |
| 1710 | Ketone C=O |
| 1250–1150 | C-O-C asymmetric stretching |
| 2970–2850 | C-H stretching (tert-butyl) |
Raman spectra complement IR data, with strong bands at 1440 cm⁻¹ (C-CH₃ symmetric bend) and 1100 cm⁻¹ (piperidine ring breathing mode).
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) yields characteristic fragments:
| m/z | Fragment Ion |
|---|---|
| 241 | Molecular ion [M]⁺ |
| 185 | [M - C₄H₈]⁺ (Boc group loss) |
| 142 | [C₈H₁₄NO]⁺ (piperidine + CO) |
| 57 | [C₄H₉]⁺ (tert-butyl fragment) |
The base peak at m/z 57 corresponds to the stable tert-butyl cation, a hallmark of Boc-protected compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNCPXYUNVRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475887 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206989-54-0 | |
| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. For example, the reaction of tert-butyl bromoacetate with piperidine in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Synthesis of Bioactive Compounds
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Case Study: Beta-Lactamase Inhibitors
Research indicates that derivatives of this compound can be used in synthesizing beta-lactamase inhibitors, which are crucial in combating antibiotic resistance. These inhibitors enhance the efficacy of beta-lactam antibiotics by preventing the breakdown of the antibiotic by bacterial enzymes .
Applications in Organic Synthesis
2. Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis due to its functional groups that can undergo various chemical reactions, including acylation and alkylation. This property makes it valuable in constructing complex organic frameworks.
Data Table: Reaction Pathways Using this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acylation | DCM, room temperature | Acylated piperidine derivatives | 75 |
| Alkylation | Base-catalyzed, reflux | Alkylated products | 80 |
| Cyclization | Acidic conditions | Cyclic compounds | 65 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring structure allows for interactions with biological macromolecules, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives with Boc protection and variable substituents at the 4-position exhibit distinct physicochemical and reactivity profiles. Below is a detailed comparison:
Structural and Functional Group Analysis
Biological Activity
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.
The compound features a piperidine ring, which is known for enhancing interactions with biological macromolecules. Its structure facilitates various biochemical pathways, making it a promising candidate for therapeutic applications.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 239.30 g/mol
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific enzymes and receptors. This interaction can modulate enzymatic activity through inhibition or activation pathways, particularly in neurological contexts.
Interaction Studies
Research indicates that the compound can influence various signaling pathways, particularly those associated with neurological disorders. For instance, it has been evaluated for its effects on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Dopamine Receptor Modulation | Demonstrated significant antagonistic effects on dopamine receptors, suggesting potential for treating psychotic disorders. |
| Study B | Enzymatic Inhibition | Inhibited specific kinases involved in cell signaling, indicating potential anti-cancer properties. |
| Study C | Neuroprotective Effects | Showed protective effects in neuronal cell cultures against oxidative stress-induced damage. |
Case Studies
- Dopamine Receptor Antagonism : A pharmacological study explored the efficacy of this compound as a dopamine receptor antagonist. Results indicated a reduction in positive symptoms of psychosis in animal models, supporting its potential use in schizophrenia treatment .
- Kinase Inhibition : Another study focused on the compound's ability to inhibit protein kinases involved in cancer cell proliferation. The results demonstrated significant reduction in tumor growth rates in vitro, highlighting its potential as an anti-cancer agent.
- Neuroprotection : Research investigating neuroprotective properties found that the compound could mitigate neuronal apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.
Q & A
Q. What are the recommended safety protocols when handling tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators for minor exposures or OV/AG/P99 respirators for higher concentrations .
- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling.
- Emergency Measures:
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR Spectroscopy: Use H and C NMR to confirm functional groups (e.g., tert-butyl, ketone).
- Mass Spectrometry (MS): Validate molecular weight via high-resolution MS (HRMS).
- X-ray Crystallography: Employ SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and stereochemistry .
- Comparative Data: Cross-reference with published spectra of structurally similar piperidine derivatives (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, MW 275.39) to identify discrepancies .
Q. What are the key steps in synthesizing this compound, and what are common challenges?
Methodological Answer:
- Synthetic Route:
- Challenges:
- Byproduct Formation: Monitor for over-alkylation using TLC or HPLC.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer:
- Reaction Optimization Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–20°C (alkylation step) | Prevents thermal decomposition |
| Solvent | Dichloromethane or THF | Enhances solubility of intermediates |
| Catalyst | DMAP (for Boc protection) | Accelerates reaction kinetics |
| Reaction Time | 12–24 hours (Boc protection) | Ensures complete conversion |
Q. What methodologies are recommended for analyzing crystallographic data of this compound derivatives?
Methodological Answer:
Q. How should discrepancies in reported physical properties (e.g., molecular weight, solubility) of this compound be resolved?
Methodological Answer:
- Data Reconciliation:
- Literature Review: Compare with structurally analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, MW 275.39 vs. conflicting MW 132.18 in ).
- Experimental Replication: Reproduce synthesis and characterize properties using standardized protocols (e.g., USP methods for solubility).
- Hypothesis Testing: Attribute discrepancies to possible impurities (e.g., unreacted starting materials) via LC-MS .
Q. What strategies can be employed to assess the environmental impact of this compound given limited ecotoxicological data?
Methodological Answer:
- Predictive Modeling:
- QSAR Models: Estimate toxicity using Quantitative Structure-Activity Relationships (e.g., ECOSAR).
- Read-Across Analysis: Infer data from structurally similar compounds (e.g., tert-butyl piperidine carboxylates with logP ~2.5) .
- Experimental Screening:
- Microtox Assay: Test acute toxicity using Vibrio fischeri luminescence inhibition.
- OECD 301D: Evaluate biodegradability in closed bottle tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
